N-(3-chloro-4-methylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10-5-6-12(8-13(10)18)19-14(23)9-25-16-20-15-11(2)4-3-7-22(15)17(24)21-16/h3-8H,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXSLZQVLCAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the sulfanylacetamide group: This step involves the reaction of the pyrido[1,2-a][1,3,5]triazin-2-yl core with a suitable sulfanylacetamide precursor.
Chlorination and methylation: The final steps involve the chlorination and methylation of the aromatic ring to obtain the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with sulfanyl acetamide derivatives reported in the literature. Below is a comparative analysis based on heterocyclic cores, substituents, and bioactivity data from the provided evidence.
Table 1: Structural and Functional Comparison
Structural Analysis
- Heterocyclic Core: The target compound’s pyrido-triazine system is distinct from oxadiazole (8t), diaminopyrimidine , or triazole cores in analogs. The fused pyridine-triazine system may enhance π-π stacking interactions compared to simpler heterocycles.
- Substituents : The 3-chloro-4-methylphenyl group is structurally similar to 5-chloro-2-methylphenyl in 8t , but positional differences in chloro and methyl groups could alter steric and electronic profiles.
- Sulfanyl Linker : All compounds feature a sulfanyl bridge, critical for conformational flexibility and binding to enzymatic targets .
Bioactivity Potential
- Enzyme Inhibition : Compounds like 8t exhibit lipoxygenase (LOX) inhibition (72.4% at 100 µM) , suggesting the target compound may also target inflammatory pathways.
- Anti-Exudative Activity : Triazole-furan analogs in reduced inflammation in rats , hinting at possible applications for the target compound in inflammatory disorders.
- Structural Stability: The diaminopyrimidine derivatives in show resolved crystal structures, indicating that the target’s chloro-methylphenyl group may support stable packing in solid states .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chloro and methyl substitutions on the phenyl ring.
- Thienopyrimidine core , which is essential for its biological activity.
- Acetamide group , which may influence solubility and bioavailability.
The IUPAC name of the compound is N-(3-chloro-4-methylphenyl)-2-{[9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl]sulfanyl}acetamide.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
- Protein Binding : The thienopyrimidine core enhances binding affinity to proteins, which is crucial for its therapeutic effects.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated:
- Inhibition of Cancer Cell Proliferation : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
Enzymatic Activity
The compound also exhibits inhibitory activity against several enzymes:
- Cyclooxygenase (COX) : It has been reported to inhibit COX-II with an IC50 value lower than that of standard drugs like Celecoxib, suggesting potential anti-inflammatory effects.
- Kinases : Preliminary studies indicate that it may inhibit certain kinases involved in signal transduction pathways critical for cancer progression.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased levels of apoptotic markers compared to control groups.
- In Vivo Models : Animal studies have shown that administration of the compound led to tumor regression in xenograft models, supporting its potential as an anticancer agent.
Research Findings
Recent research has focused on the synthesis and functionalization of similar compounds, emphasizing their broad applications in medicinal chemistry:
- Synthesis Pathways : Various synthetic routes have been developed to enhance the yield and purity of this compound and its analogs.
- Structure-Activity Relationship (SAR) : Studies are ongoing to elucidate how modifications to the structure affect biological activity and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
